1,1,2,2-Tetrafluorocyclopropane
Overview
Description
1,1,2,2-Tetrafluorocyclopropane is an organic compound with the molecular formula C₃H₂F₄. It is a cyclopropane derivative where four hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluorocyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropane with fluorinating agents under controlled conditions. For instance, the reaction of cyclopropane with elemental fluorine or other fluorinating reagents such as sulfur tetrafluoride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents, leading to ring-opening and formation of new compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically require catalysts and specific reaction conditions to proceed efficiently.
Addition Reactions: Reagents such as hydrogen, halogens, and other electrophiles can be used in addition reactions. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while addition reactions can produce ring-opened compounds with different functional groups .
Scientific Research Applications
1,1,2,2-Tetrafluorocyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. .
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules
Medicine: The compound’s fluorinated nature may contribute to the development of new pharmaceuticals with improved properties
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluorocyclopropane involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound of 1,1,2,2-tetrafluorocyclopropane, with no fluorine atoms.
1,1,1,2-Tetrafluorocyclopropane: A similar compound with a different fluorine substitution pattern.
1,1,2-Trifluorocyclopropane: Another fluorinated cyclopropane derivative with three fluorine atoms
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials .
Properties
IUPAC Name |
1,1,2,2-tetrafluorocyclopropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-2(5)1-3(2,6)7/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUOXRYNXHWONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192272 | |
Record name | 1,1,2,2-Tetrafluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3899-71-6 | |
Record name | 1,1,2,2-Tetrafluorocyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003899716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2-Tetrafluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.